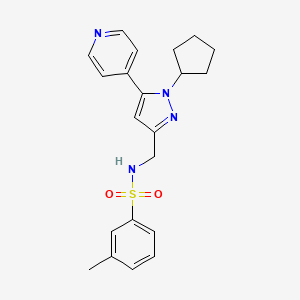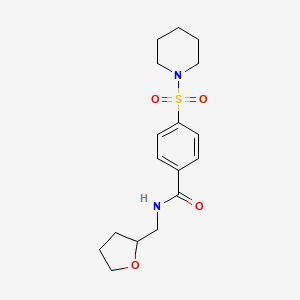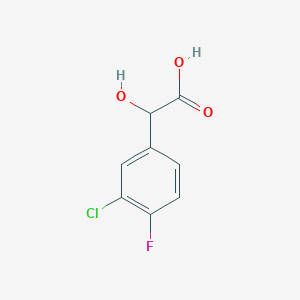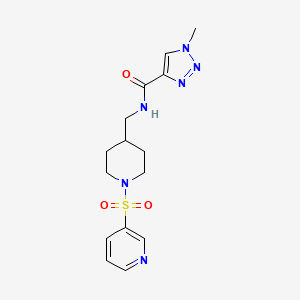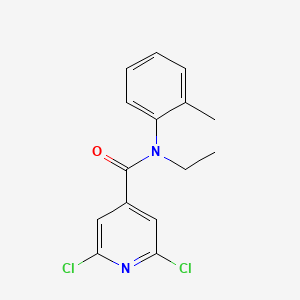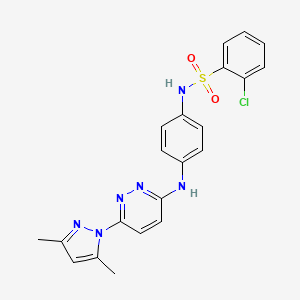![molecular formula C8H13ClF3N B2682448 2-(Trifluoromethyl)spiro[3.3]heptan-2-amine hydrochloride CAS No. 2243515-09-3](/img/structure/B2682448.png)
2-(Trifluoromethyl)spiro[3.3]heptan-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)spiro[33]heptan-2-amine hydrochloride is a chemical compound known for its unique spirocyclic structure and the presence of a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)spiro[3.3]heptan-2-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable cyclizing agent under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(Trifluoromethyl)spiro[3.3]heptan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted amines or other derivatives.
科学研究应用
2-(Trifluoromethyl)spiro[3.3]heptan-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its unique structural features and potential biological activity.
Material Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules.
Industrial Applications: The compound is investigated for its potential use in industrial processes, including catalysis and polymer synthesis.
作用机制
The mechanism of action of 2-(Trifluoromethyl)spiro[3.3]heptan-2-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)spiro[3.3]heptan-2-ol: Similar spirocyclic structure but with a hydroxyl group instead of an amine.
2-(Trifluoromethyl)spiro[3.3]heptane: Lacks the amine group, making it less reactive in certain chemical reactions.
2-(Trifluoromethyl)cyclohexanamine: Similar trifluoromethyl group but with a different cyclic structure.
Uniqueness
2-(Trifluoromethyl)spiro[3.3]heptan-2-amine hydrochloride is unique due to its combination of a spirocyclic structure and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-(trifluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)7(12)4-6(5-7)2-1-3-6;/h1-5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMJYTMLTZSYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3-Bromo-4-fluorophenyl)(cyano)amino]butanenitrile](/img/structure/B2682366.png)
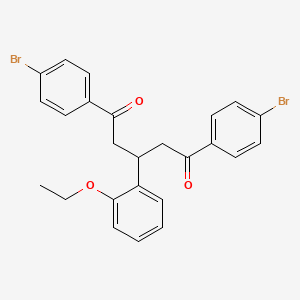
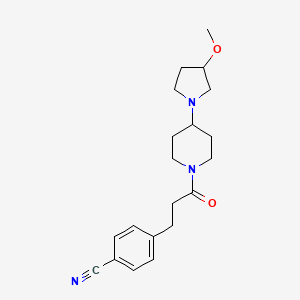
![3-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2682372.png)
![1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2682374.png)
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-3-carboxamide](/img/structure/B2682375.png)
![methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2682377.png)

